2,2,2-trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one
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Overview
Description
2,2,2-Trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one is a chemical compound with the molecular formula C15H24F3NOSi and a molecular weight of 319.44 g/mol . This compound is characterized by the presence of a trifluoromethyl group, a silyl group, and a pyrrole ring, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
The synthesis of 2,2,2-trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one involves multiple steps. One common method includes the reaction of a trifluoroacetyl compound with a silylated pyrrole derivative under specific conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2,2,2-Trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding carboxylic acid, while reduction may produce an alcohol derivative.
Scientific Research Applications
2,2,2-Trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one has several scientific research applications:
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The silyl group can provide steric protection, enhancing the compound’s stability and reactivity .
Comparison with Similar Compounds
2,2,2-Trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one can be compared with other similar compounds, such as:
1,1,1-Trifluoropropan-2-ylhydrazine hydrochloride: This compound also contains a trifluoromethyl group but differs in its functional groups and overall structure.
1,1,2-Trichloro-1,2,2-trifluoroethane: Another trifluoromethyl-containing compound, but with different chemical properties and applications.
The uniqueness of this compound lies in its combination of trifluoromethyl, silyl, and pyrrole groups, which confer distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C15H24F3NOSi |
---|---|
Molecular Weight |
319.44 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-[1-tri(propan-2-yl)silylpyrrol-3-yl]ethanone |
InChI |
InChI=1S/C15H24F3NOSi/c1-10(2)21(11(3)4,12(5)6)19-8-7-13(9-19)14(20)15(16,17)18/h7-12H,1-6H3 |
InChI Key |
NDWKCTCUEMITEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC(=C1)C(=O)C(F)(F)F |
Origin of Product |
United States |
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